molecular formula C8H6N2O2S B1621124 2-Amino-5-thiocyanatobenzoic acid CAS No. 24849-77-2

2-Amino-5-thiocyanatobenzoic acid

Cat. No.: B1621124
CAS No.: 24849-77-2
M. Wt: 194.21 g/mol
InChI Key: HEZLDUMRHQGVKX-UHFFFAOYSA-N
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Description

2-Amino-5-thiocyanatobenzoic acid is an organic compound that features both amino and thiocyanate functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-thiocyanatobenzoic acid typically involves the reaction of substituted anilines with potassium thiocyanate in the presence of a catalyst. One efficient method employs nano-BF3/SiO2 as a reusable heterogeneous catalyst under mild conditions . This method yields high to excellent results and is characterized by short reaction times.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of eco-friendly and reusable catalysts like nano-BF3/SiO2 is preferred to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-thiocyanatobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like nucleophiles (e.g., amines, alcohols) under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Elimination: Conditions that promote E2 elimination, such as the presence of a base.

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Elimination: Dehydroalanine and other related products.

Scientific Research Applications

2-Amino-5-thiocyanatobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-thiocyanatobenzoic acid involves its ability to modify cysteine residues in proteins. The thiocyanate group selectively reacts with cysteine to form S-cyano-cysteine, which can then undergo elimination to generate dehydroalanine . This modification can alter the protein’s function and is useful for studying protein pathways and post-translational modifications.

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-thiocyanatobenzoic acid is unique due to its specific reactivity with cysteine residues, making it a valuable tool in protein chemistry and biochemistry. Its ability to form dehydroalanine through elimination reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-5-thiocyanatobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-4-13-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZLDUMRHQGVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383658
Record name 2-amino-5-thiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24849-77-2
Record name 2-amino-5-thiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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